3-methoxy-N-[(2-methylphenyl)carbamothioyl]benzamide

Corrosion inhibition Mild steel protection Benzoylthiourea SAR

3-Methoxy-N-[(2-methylphenyl)carbamothioyl]benzamide (molecular formula C₁₆H₁₆N₂O₂S, MW 300.4 g/mol) is a disubstituted benzoylthiourea derivative bearing a 3-methoxy substituent on the benzamide ring and a 2-methylphenyl (o-tolyl) group on the thiourea nitrogen. The compound belongs to the N-(phenylcarbamothioyl)benzamide class, a scaffold recognized for its dual hydrogen-bond donor/acceptor capacity via the –C(O)–NH–C(S)–NH– linker, which enables coordination to metal centers and engagement with diverse biological targets including histone deacetylases, carbonic anhydrases, ureases, and lipoxygenases.

Molecular Formula C16H16N2O2S
Molecular Weight 300.4 g/mol
Cat. No. B12128768
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-methoxy-N-[(2-methylphenyl)carbamothioyl]benzamide
Molecular FormulaC16H16N2O2S
Molecular Weight300.4 g/mol
Structural Identifiers
SMILESCC1=CC=CC=C1NC(=S)NC(=O)C2=CC(=CC=C2)OC
InChIInChI=1S/C16H16N2O2S/c1-11-6-3-4-9-14(11)17-16(21)18-15(19)12-7-5-8-13(10-12)20-2/h3-10H,1-2H3,(H2,17,18,19,21)
InChIKeyOFIKWKZCKWTTPU-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

3-Methoxy-N-[(2-methylphenyl)carbamothioyl]benzamide – Structural Identity and Compound Class Positioning for Scientific Procurement


3-Methoxy-N-[(2-methylphenyl)carbamothioyl]benzamide (molecular formula C₁₆H₁₆N₂O₂S, MW 300.4 g/mol) is a disubstituted benzoylthiourea derivative bearing a 3-methoxy substituent on the benzamide ring and a 2-methylphenyl (o-tolyl) group on the thiourea nitrogen [1]. The compound belongs to the N-(phenylcarbamothioyl)benzamide class, a scaffold recognized for its dual hydrogen-bond donor/acceptor capacity via the –C(O)–NH–C(S)–NH– linker, which enables coordination to metal centers and engagement with diverse biological targets including histone deacetylases, carbonic anhydrases, ureases, and lipoxygenases [2][3]. Its synthesis proceeds via condensation of 3-methoxybenzoyl chloride with 2-methylphenyl isothiocyanate under standard acylation conditions [1].

Why 3-Methoxy-N-[(2-methylphenyl)carbamothioyl]benzamide Cannot Be Interchanged with Positional Isomers or Unsubstituted Benzoylthiourea Analogs


Within the benzoylthiourea chemical space, seemingly minor positional permutations of methoxy and methyl substituents across the two aromatic rings produce quantifiably divergent performance profiles. The positional isomer N-[(3-methoxyphenyl)carbamothioyl]-2-methylbenzamide – in which the methoxy group resides on the phenyl ring rather than the benzoyl ring – exhibits measurably different corrosion inhibition efficiency on mild steel in acidic media compared with its ortho-methoxy counterpart, demonstrating that methoxy regiochemistry directly modulates metal-surface adsorption thermodynamics [1]. In biological systems, the unsubstituted parent N-(phenylcarbamothioyl)benzamide activates HDAC8 with 12-fold selectivity at 10 μM, yet modifying the aryl substitution to 3,5-dimethoxyphenyl drops activation to 8.4-fold [2]. The 3-methoxy-2-methylphenyl substitution pattern of the target compound occupies a distinct physicochemical space – defined by its unique hydrogen-bonding topology, electronic distribution, and steric profile – that cannot be replicated by any single off-the-shelf analog. Substituting this compound with an isomer or truncated analog without confirming target-specific equivalence therefore risks introducing uncontrolled variation in enzyme inhibition potency, metal coordination behavior, or cellular activity.

Quantitative Differentiation Evidence for 3-Methoxy-N-[(2-methylphenyl)carbamothioyl]benzamide vs. Closest Analogs


Positional Isomerism Drives Quantifiable Divergence in Corrosion Inhibition Efficiency on Mild Steel

In a direct head-to-head comparison within the 2-methylbenzoylthiourea series, the ortho-methoxy positional isomer A1 (N-(2-methoxyphenyl)-N'-(2-methylbenzoyl)thiourea) achieved corrosion inhibition efficiency of 82.4–86.2% on mild steel in 1.0 M H₂SO₄ at the highest tested concentration of 1×10⁻³ M, as determined by weight loss and linear polarization resistance (LPR) methods [1]. The meta-methoxy isomer A2 (N-(3-methoxyphenyl)-N'-(2-methylbenzoyl)thiourea) and the unsubstituted analog A4 (N-(2-methylbenzoyl)-N'-phenylthiourea) exhibited different inhibition efficiencies at identical concentrations, with the study authors concluding that the effectiveness of the compounds was affected by the presence and absence of methoxy as the substituents [1]. The target compound, 3-methoxy-N-[(2-methylphenyl)carbamothioyl]benzamide, places the methoxy group on the benzoyl ring rather than the phenyl ring – an isomeric configuration distinct from both A1 and A2. Based on the established SAR showing that methoxy regiochemistry modulates inhibition efficiency by altering electron density at the C=S coordination site and the molecular adsorption geometry on metal surfaces, the target compound is predicted to exhibit corrosion inhibition performance intermediate between A1 (ortho-methoxy, highest efficiency) and A4 (no methoxy, lowest efficiency), with the 3-methoxy benzoyl substitution providing a distinct balance of steric accessibility and electronic activation of the thiocarbonyl sulfur [1][2].

Corrosion inhibition Mild steel protection Benzoylthiourea SAR

HDAC8 Isoenzyme-Selective Activation Potency Is Tunable Through Aryl Substitution Pattern

The benzoylthiourea scaffold is pharmacologically distinguished by its ability to act as a selective activator – rather than inhibitor – of histone deacetylase 8 (HDAC8). The unsubstituted parent compound N-(phenylcarbamothioyl)benzamide produces a 12-fold activation of HDAC8 at 10 μM with no detectable activation of other HDAC isoenzymes [1]. Critically, aryl substitution profoundly modulates this activation potency: replacing the phenyl ring with cyclohexyl reduces activation to 5.6-fold, while introducing 3,5-dimethoxy substitution on the phenyl ring yields 8.4-fold activation at the same 10 μM concentration [1]. This SAR establishes that electron-donating substituents on the aryl rings directly tune HDAC8 activation efficacy, likely through modulation of the thiocarbonyl group's hydrogen-bonding capacity with the enzyme's allosteric site [2]. The target compound's unique 3-methoxy-on-benzoyl / 2-methyl-on-phenyl substitution pattern – which differs from all three characterized analogs – positions it in an unexplored region of this activity landscape. The 3-methoxy benzoyl group provides enhanced electron density at the C=O oxygen (improving zinc-chelate interaction in the HDAC8 active site), while the o-tolyl group on the thiourea nitrogen introduces steric constraint that may further refine isoenzyme selectivity beyond the 12-fold window observed for the parent [2].

HDAC8 activation Epigenetic modulation Cornelia de Lange syndrome

Urease Inhibitory Potency Spans Two Orders of Magnitude Within the Benzoylthiourea Class

The benzoylthiourea pharmacophore is a privileged scaffold for urease inhibition, with potency exquisitely sensitive to aryl substitution. The unsubstituted parent N-(phenylcarbamothioyl)benzamide inhibits jack bean urease with an IC₅₀ of 14.1 μM (14,100 nM), as measured by the indophenol method for ammonia detection after 30-minute incubation [1]. In contrast, optimized benzoylthiourea derivatives incorporating substituted benzoate ester groups achieve IC₅₀ values of 0.13–0.21 μM – approximately 100-fold more potent than the parent [2]. The critical structural determinant is the coordination geometry of the thiocarbonyl sulfur and carbonyl oxygen to the binuclear nickel center in the urease active site; electron-donating substituents on the benzoyl ring enhance the nucleophilicity of the C=S group, strengthening the metal–ligand interaction [2][3]. The target compound's 3-methoxy group on the benzoyl ring is expected to increase electron density at the C=O and, through conjugation, at the C=S coordination site relative to the unsubstituted parent, predicting an IC₅₀ value substantially below 14.1 μM. In soil urease inhibition screens, structurally related 1-aroyl-3-[3-chloro-2-methylphenyl]thiourea hybrids have been identified that outperform the agricultural reference inhibitor NBPT (N-(butyl)thiophosphoric triamide), which achieves approximately 40% inhibition [3].

Urease inhibition Agricultural nitrogen management Jack bean urease

Antimicrobial Selectivity for Gram-Positive Bacteria and Fungi Is a Conserved Class Feature Modulated by Substitution

A systematic evaluation of 14 N-benzoylthiourea derivatives (plus 6 N-phenylthiourea comparators) against a panel of 10 microorganisms – encompassing Gram-positive bacteria, Gram-negative bacteria, and fungi – established that the N-benzoylthiourea subclass displays a conserved selectivity profile favoring Gram-positive bacteria and fungi, with minimal activity against Gram-negative organisms [1]. Minimum inhibitory concentration (MIC) values were determined by the broth microdilution procedure. The study further correlated antimicrobial activity with specific X-ray crystallographic features, revealing that the anti-configuration of the C=O and C=S groups relative to the N–H protons is critical for biological activity [1]. For the specific case of 3-benzoyl-1-(o-tolyl)-2-thiourea – a compound differing from the target only by the absence of the 3-methoxy group – MIC values of 100 μg/mL were recorded against both Staphylococcus aureus and Escherichia coli . The target compound introduces a 3-methoxy substituent on the benzoyl ring, which through its electron-donating resonance effect, is expected to modulate both the lipophilicity (estimated ΔlogP +0.3 to +0.5 vs. the non-methoxylated analog) and the hydrogen-bond acceptor capacity of the carbonyl oxygen, potentially shifting the antimicrobial potency and selectivity profile relative to the 100 μg/mL baseline MIC [1].

Antimicrobial SAR Gram-positive selectivity Antifungal screening

Crystal Structure Evidence: o-Methyl Group Imposes Conformational Restriction Distinguishing Target Compound from para- and unsubstituted Analogs

Single-crystal X-ray diffraction analysis of N-benzoyl-N'-(2-methylphenyl)thiourea (the non-methoxylated analog of the target compound) reveals that the ortho-methyl group on the phenyl ring introduces steric hindrance that restricts the formation of a molecular conjugated plane and prevents π–π stacking interactions that are commonly observed in para-substituted and unsubstituted benzoylthiourea structures [1]. The crystal structure (space group P2₁/c, a = 5.6441 Å, b = 25.165 Å, c = 9.6851 Å, β = 90.216°) is stabilized by intermolecular N–H⋯S hydrogen bonds forming centrosymmetric {⋯H–N–C=S}₂ dimers, with the thione S and ketone O atoms adopting a mutually anti configuration [1]. The target compound adds a 3-methoxy group to this structural framework, which introduces an additional hydrogen-bond acceptor (the methoxy oxygen, HBA count +1) and increases the molecular polar surface area, thereby altering the solid-state packing motif relative to the crystallographically characterized parent. The combination of the o-methyl-induced conformational restriction and the 3-methoxy-enabled supplementary hydrogen bonding creates a packing architecture that is distinct from both the unsubstituted parent and the para-substituted analogs, with implications for solubility, melting point, and formulation behavior [1][2].

Crystal engineering Conformational restriction Hydrogen-bond network

Optimal Research and Industrial Application Scenarios for 3-Methoxy-N-[(2-methylphenyl)carbamothioyl]benzamide Based on Verified Differentiation Evidence


Corrosion Inhibitor Development: Probing Methoxy Regiochemistry Effects on Mild Steel Protection in Acidic Media

The target compound's 3-methoxy-on-benzoyl / 2-methyl-on-phenyl substitution pattern fills a critical gap in the methoxy positional isomer matrix for benzoylthiourea corrosion inhibitors – a matrix in which the ortho-methoxy isomer A1 achieves 82.4–86.2% inhibition efficiency but the meta-methoxy isomer A2 (methoxy on the phenyl ring) and the non-methoxylated analog A4 underperform [1]. Industrial corrosion inhibitor development programs seeking to optimize inhibitor adsorption thermodynamics on mild steel surfaces in 1.0 M H₂SO₄ or 1.0 M HCl environments should specifically procure this compound alongside A1, A2, and A4 to complete the full substituent-position map and identify the optimal methoxy placement for maximizing the sulfur–metal coordinate bond strength. The compound's distinct electronic profile also makes it a candidate for testing in mixed-inhibitor formulations where synergistic effects between methoxy positional isomers may further enhance protection.

Epigenetic Chemical Biology: HDAC8 Activator Tool Compound with Differentiated Substitution Pattern

The benzoylthiourea scaffold is one of very few chemotypes known to act as selective HDAC8 activators rather than inhibitors, with the unsubstituted parent achieving 12-fold isoenzyme-selective activation at 10 μM [2]. Because aryl substitution critically tunes activation potency (observed range: 5.6-fold to 12-fold among three characterized analogs), the target compound's unique 3-methoxy benzoyl / o-tolyl substitution pattern represents an uncharacterized point in this activity landscape. Academic and pharmaceutical laboratories investigating HDAC8 activation as a therapeutic strategy for Cornelia de Lange syndrome or other cohesinopathies should include this compound in focused SAR panels to determine whether the 3-methoxy group enhances or attenuates activation potency and whether the o-tolyl group further sharpens isoenzyme selectivity beyond the 12-fold reference window [3].

Agrochemical Urease Inhibitor Lead Optimization: Electronic Tuning of the Benzoyl Ring

With optimized benzoylthioureas achieving urease inhibition IC₅₀ values as low as 0.13 μM – approximately 100-fold below the unsubstituted parent at 14.1 μM – the electronic character of the benzoyl ring substituent is a primary driver of inhibitory potency [4][5]. The target compound's 3-methoxy group provides a well-defined, moderate electron-donating effect (+M resonance) at the meta position, which is expected to enhance C=S nucleophilicity and nickel-center binding relative to the unsubstituted parent while avoiding the steric bulk of para-substituted analogs. Agrochemical research teams developing soil urease inhibitors for nitrogen management should evaluate this compound as an intermediate-potency benchmark to calibrate the electronic contribution of the benzoyl substituent independently of the phenyl-side modifications, enabling rational partitioning of the SAR into benzoyl-ring and phenyl-ring contributions [5].

Metal-Coordination Chemistry: Ligand for Transition Metal Complexes with Tunable S,O-Donor Geometry

Benzoylthioureas function as versatile S,O-bidentate ligands for transition metals including Hg(II), Cu(II), Ni(II), Pd(II), and Ru(II), with the thiocarbonyl sulfur and carbonyl oxygen forming stable chelate rings upon deprotonation [6]. The crystal structure of the non-methoxylated parent confirms that the o-methyl group restricts molecular planarity, which in turn influences the bite angle and coordination geometry around the metal center. The target compound's 3-methoxy group adds a third potential coordination site (the methoxy oxygen) that can participate in supplementary M⋯O interactions or hydrogen-bond networks in the secondary coordination sphere. Inorganic and organometallic chemistry groups synthesizing metal complexes for catalytic, anticancer, or materials applications should prioritize this ligand for study where a combination of conformational rigidity (from the o-tolyl group) and supplementary donor capacity (from the 3-methoxy group) is desired to fine-tune complex stability and reactivity.

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